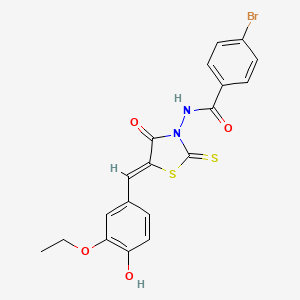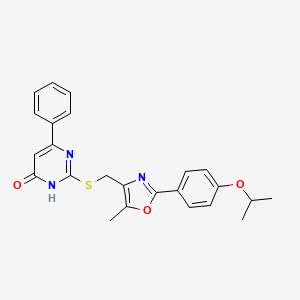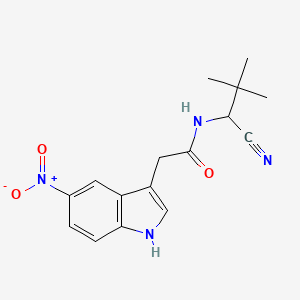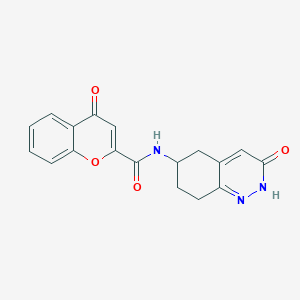
1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of aziridine that contains a benzyl group and an isochromenyl group, making it a unique and versatile molecule.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine is not fully understood. However, studies have suggested that it works by inducing cell cycle arrest and apoptosis in cancer cells. It also disrupts the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce the production of reactive oxygen species, which can cause damage to cancer cells. It also affects the expression of certain genes involved in bacterial growth and metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine in lab experiments is its potential for use in the development of new drugs for cancer and bacterial infections. However, one of the limitations is the complex synthesis method, which requires expertise and precision.
Future Directions
There are several future directions for research on 1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer and bacterial infections. Another direction is to explore its mechanism of action in more detail to better understand how it works. Additionally, further studies could be conducted to investigate its toxicity and pharmacokinetics to determine its safety and efficacy for use in humans.
In conclusion, 1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine is a unique and versatile molecule that has shown potential applications in various fields of scientific research. Its complex synthesis method and promising biological activities make it a promising candidate for the development of new drugs for cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.
Synthesis Methods
The synthesis of 1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine is a complex process that requires expertise and precision. One of the most common methods for synthesizing this compound is through the reaction of benzylamine and 3,4-dihydro-1H-isochromen-7-carbaldehyde in the presence of a catalytic amount of acid. The resulting product is then treated with sodium hydride and chloroacetonitrile to obtain the final compound.
Scientific Research Applications
1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-4-15(5-3-1)11-20-12-18(20)14-22-19-7-6-16-8-9-21-13-17(16)10-19/h1-7,10,18H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNOHWUKRDLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)OCC3CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(3,4-dihydro-1H-isochromen-7-yloxymethyl)aziridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)

![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)


![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)
